molecular formula C26H29N3O4 B2678272 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775352-82-3

1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

カタログ番号: B2678272
CAS番号: 1775352-82-3
分子量: 447.535
InChIキー: VUSXDAVKUBKTIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine features a piperidine core modified with two critical moieties:

  • A 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group at position 4, contributing to hydrogen bonding and electronic effects.

特性

IUPAC Name

[1-(4-methoxyphenyl)cyclopropyl]-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-31-21-7-3-19(4-8-21)24-27-23(33-28-24)17-18-11-15-29(16-12-18)25(30)26(13-14-26)20-5-9-22(32-2)10-6-20/h3-10,18H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSXDAVKUBKTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine , identified by the CAS number 1775460-17-7 , is a novel chemical entity that incorporates both piperidine and oxadiazole moieties. These structural features are associated with a range of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N3O3C_{25}H_{27}N_{3}O_{3}, with a molecular weight of approximately 417.51 g/mol . The structure features a cyclopropyl group, methoxyphenyl substituents, and an oxadiazole ring, which contribute to its pharmacological potential.

PropertyValue
Molecular FormulaC25H27N3O3C_{25}H_{27}N_{3}O_{3}
Molecular Weight417.51 g/mol
CAS Number1775460-17-7

Antibacterial Activity

Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of these compounds can inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis with varying degrees of efficacy. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors have applications in managing urinary tract infections. Preliminary findings suggest that this compound may exhibit strong inhibitory activity against urease, with IC50 values comparable to established standards .

Case Studies and Experimental Findings

  • Docking Studies : Computational docking studies have demonstrated that the compound interacts favorably with target enzymes, suggesting a strong binding affinity that could translate into effective inhibition .
  • In Vitro Assays : In vitro assays have confirmed the antibacterial efficacy of synthesized derivatives, showing moderate to strong activity against selected bacterial strains. For example:
    • Compounds exhibiting IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains were noted, indicating promising antibacterial potential .
  • Toxicological Assessments : Toxicological evaluations in animal models have indicated low subchronic toxicity for related compounds within the same chemical class, supporting further development for therapeutic applications .

科学的研究の応用

Structural Information

  • Molecular Formula : C25H27N3O3
  • Molecular Weight : 417.51 g/mol
  • Structural Components :
    • Piperidine Ring : A six-membered ring containing one nitrogen atom.
    • Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.
    • Methoxyphenyl Groups : Aromatic groups that enhance lipophilicity and biological activity.

Pharmacological Activities

The compound has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that compounds with oxadiazole and piperidine structures exhibit moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the methoxy group may enhance the lipophilicity and permeability of the compound across bacterial membranes.
  • Enzyme Inhibition : The synthesized derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • CNS Disorders : The compound's structural characteristics suggest potential applications in treating central nervous system disorders. Similar compounds have been linked to neuroprotective effects, making them candidates for addressing cognitive impairments associated with aging .

Case Study 1: Antibacterial Screening

A series of compounds similar to 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine were synthesized and screened for antibacterial activity. The results showed significant inhibition against Salmonella typhi, with IC50 values indicating strong efficacy compared to standard antibiotics .

Case Study 2: Neuroprotective Effects

In a study focused on neuroprotection, derivatives containing the piperidine and oxadiazole moieties were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that these compounds could significantly reduce markers of apoptosis in neuronal cell lines, supporting their potential use in treating neurodegenerative diseases .

類似化合物との比較

Key Structure-Activity Relationship (SAR) Findings

Compound Class Structural Feature Biological Impact Reference
Target Compound Cyclopropane-4-methoxyphenyl Enhances rigidity and π-π interactions
Halogenated Analogues Cl/F substituents Improved hydrophobic binding
Piperidine vs. Piperazine Piperidine core Higher metabolic stability
Oxadiazole vs. Thiazole Oxadiazole moiety Stronger hydrogen-bonding potential

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling the cyclopropane-carbonyl-piperidine moiety. For oxadiazole synthesis, nitrile intermediates can react with hydroxylamine under reflux (ethanol, 80°C, 12h) . The final coupling typically employs EDCI/HOBt in anhydrous acetonitrile at room temperature, followed by purification via recrystallization (ethanol) or column chromatography . Yield optimization (39–76%) depends on substituent steric effects and solvent polarity .

Q. How is structural characterization performed post-synthesis?

  • 1H/13C NMR : Key signals include cyclopropyl protons (δ ~1.5–2.0 ppm), piperidine CH2 (δ ~3.0–3.8 ppm), and methoxy groups (δ ~3.7 ppm). Aromatic protons from oxadiazole and methoxyphenyl groups appear at δ 6.8–7.9 ppm .
  • IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and oxadiazole ring vibrations at ~1610 cm⁻¹ .
  • Elemental analysis : Validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What in vitro assays are used for initial bioactivity screening?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and C. albicans) .
  • Antioxidant : DPPH radical scavenging assay (IC50 calculation at 100–1000 µg/mL) .
  • CNS activity : Tail-flick test in mice (latency time measurement) .

Advanced Research Questions

Q. How can low coupling reaction yields be addressed during synthesis?

Low yields (e.g., 39% in EDCI-mediated reactions) may stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Alternative coupling agents : Use T3P® or DMT-MM for improved efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. overnight) and enhance yield by 15–20% .
  • Solvent optimization : Switch to DMF or THF for better solubility of aromatic intermediates .

Q. What structural features influence bioactivity disparities in analogs?

  • Methoxy substituents : The 4-methoxyphenyl group enhances antioxidant activity (78% scavenging at 1000 µg/mL vs. 49% for 4-cyanophenyl analogs) due to electron-donating effects .
  • Oxadiazole vs. pyrazole rings : Oxadiazole improves microbial inhibition (MIC ~8 µg/mL vs. ~32 µg/mL for pyrazole derivatives) via enhanced π-π stacking with enzyme active sites .
  • Cyclopropane geometry : cis-Cyclopropyl configurations increase metabolic stability in liver microsome assays (t½ > 60 min vs. 25 min for trans) .

Q. How can computational methods resolve contradictory bioactivity data?

Discrepancies (e.g., variable MICs across labs) may arise from assay conditions or impurities. Use:

  • QSAR modeling : Correlate logP and polar surface area with antimicrobial activity (r² > 0.85) to identify outliers .
  • Molecular docking : Predict binding to C. albicans CYP51 (PDB: 5TZ1) to validate target engagement .
  • Metabolite profiling : LC-MS to rule out degradation products interfering with assays .

Q. What strategies improve metabolic stability for in vivo studies?

  • Cytochrome P450 inhibition : Pre-incubate with 1-aminobenzotriazole (ABT) in liver microsomes to assess CYP-mediated degradation .
  • Prodrug design : Introduce ester moieties at the piperidine nitrogen to mask polar groups, increasing t½ from 2h to 8h in rat plasma .
  • Co-crystallization : Stabilize the active conformation via hydrogen bonding (e.g., C–H···O interactions observed in crystal structures) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。